molecular formula C8H11N3O2 B2719900 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2375268-52-1

1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2719900
CAS No.: 2375268-52-1
M. Wt: 181.195
InChI Key: VXMTUVQBNTYCTC-UHFFFAOYSA-N
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Description

1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione can be achieved through various methods. One common approach involves the one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes. This reaction is typically carried out at 100°C under solvent-free conditions, utilizing a mesoporous catalyst such as MIL-125(Ti)-N(CH2PO3H2)2 .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. The use of dicationic molten salts as catalysts has been documented to provide high yields and efficient reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11-6-5(3-2-4-9-6)7(12)10-8(11)13/h9H,2-4H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMTUVQBNTYCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCN2)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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